molecular formula C10H13ClFNO B13313661 2-(1-Aminobutyl)-6-chloro-4-fluorophenol

2-(1-Aminobutyl)-6-chloro-4-fluorophenol

Cat. No.: B13313661
M. Wt: 217.67 g/mol
InChI Key: NSRIHQMSPKSPMN-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-6-chloro-4-fluorophenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an amino group attached to a butyl chain, along with chlorine and fluorine atoms substituted on the phenol ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-6-chloro-4-fluorophenol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 6-chloro-4-fluorophenol is reacted with 1-aminobutane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-6-chloro-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different oxidation states.

    Substitution: The chlorine and fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of phenol derivatives with different substituents.

Scientific Research Applications

2-(1-Aminobutyl)-6-chloro-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-Aminobutyl)-6-chloro-4-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine and fluorine atoms may enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminobutyl)-4,6-difluorophenol: Similar structure but with an additional fluorine atom.

    2-(1-Aminobutyl)-6-chlorophenol: Lacks the fluorine atom.

    2-(1-Aminobutyl)-4-fluorophenol: Lacks the chlorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms in 2-(1-Aminobutyl)-6-chloro-4-fluorophenol imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These properties make it distinct from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

2-(1-aminobutyl)-6-chloro-4-fluorophenol

InChI

InChI=1S/C10H13ClFNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3

InChI Key

NSRIHQMSPKSPMN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)F)Cl)O)N

Origin of Product

United States

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